2-[(Thien-2-ylmethoxy)methyl]oxirane
Description
2-[(Thien-2-ylmethoxy)methyl]oxirane is an epoxide derivative characterized by a thiophene ring (specifically thien-2-yl) connected via a methoxymethyl group to an oxirane (epoxide) ring. This compound is of interest in organic synthesis due to the reactivity of the epoxide group and the aromatic thiophene moiety, which can influence electronic properties and participate in further chemical transformations.
Properties
IUPAC Name |
2-(thiophen-2-ylmethoxymethyl)oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-2-8(11-3-1)6-9-4-7-5-10-7/h1-3,7H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAXOENJRXKJRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Thien-2-ylmethoxy)methyl]oxirane typically involves the reaction of thien-2-ylmethanol with an epoxidizing agent. One common method is the use of a base-catalyzed reaction with epichlorohydrin. The reaction conditions often include a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the formation of the oxirane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-[(Thien-2-ylmethoxy)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products:
Diols: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted oxiranes: From nucleophilic substitution reactions.
Scientific Research Applications
2-[(Thien-2-ylmethoxy)methyl]oxirane is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of 2-[(Thien-2-ylmethoxy)methyl]oxirane involves the reactivity of its oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles. This reactivity allows it to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Structural and Functional Group Variations
Oxirane derivatives differ primarily in their substituents, which dictate their reactivity, stability, and applications. Below is a comparative analysis of key analogs:
Physical and Spectroscopic Properties
- Melting Points: A structurally similar compound, 2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxymethyl]oxirane}, has a melting point of 438 K . Thiophene-containing epoxides generally exhibit lower melting points than fully aromatic analogs due to reduced crystallinity.
- Spectroscopic Data :
Biological Activity
2-[(Thien-2-ylmethoxy)methyl]oxirane, a compound with a unique oxirane structure, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and its molecular weight is approximately 194.25 g/mol. The compound features a thienyl group attached to a methoxy methyl oxirane, which contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the biosynthesis of prostaglandins involved in inflammation and pain.
- Antioxidant Properties : It exhibits antioxidant activity, potentially mitigating oxidative stress in biological systems.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
- Anti-inflammatory Effects : The compound's inhibition of COX enzymes suggests potential use in treating inflammatory conditions.
- Antimicrobial Activity : Preliminary studies have demonstrated effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, possibly due to its antioxidant properties.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Inflammation : A controlled study assessed the impact of the compound on inflammation in rat models. Results indicated significant reduction in inflammatory markers when administered prior to inflammatory stimuli.
- Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness depending on concentration and exposure time.
Comparative Analysis
To better understand the efficacy of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Key Activities |
|---|---|---|
| 2-Methoxyethanol | Ether | Antimicrobial, solvent |
| Thiazole Derivatives | Heterocyclic | Antioxidant, anti-inflammatory |
| Oxiranes | Epoxide | Reactivity in organic synthesis |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates moderate solubility in organic solvents, which may influence its absorption and distribution within biological systems. Further studies are necessary to elucidate its bioavailability and metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
